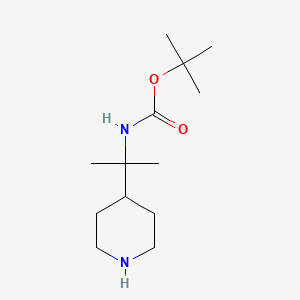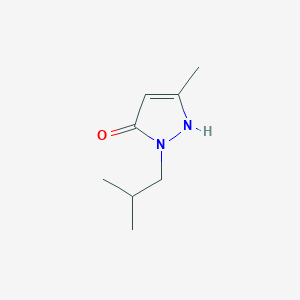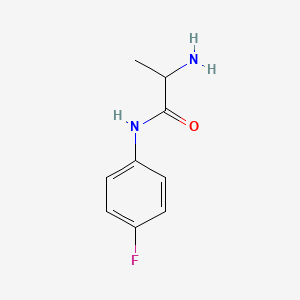
Ethyl (4-nitro-3-(trifluoromethyl)phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-NITRO-3-TRIFLUOROMETHYLPHENYLACETATE is a chemical compound with the molecular formula C11H10F3NO4 and a molecular weight of 277.2 g/mol It is an ester derivative of benzeneacetic acid, characterized by the presence of nitro and trifluoromethyl groups on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-NITRO-3-TRIFLUOROMETHYLPHENYLACETATE typically involves the esterification of 4-nitro-3-trifluoromethylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of ETHYL 4-NITRO-3-TRIFLUOROMETHYLPHENYLACETATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-NITRO-3-TRIFLUOROMETHYLPHENYLACETATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products Formed
Reduction: 4-amino-3-trifluoromethylphenylacetate.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Applications De Recherche Scientifique
ETHYL 4-NITRO-3-TRIFLUOROMETHYLPHENYLACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ETHYL 4-NITRO-3-TRIFLUOROMETHYLPHENYLACETATE involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 4-NITROPHENYLACETATE: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
ETHYL 3-TRIFLUOROMETHYLPHENYLACETATE: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
ETHYL 4-NITRO-3-TRIFLUOROMETHYLPHENYLACETATE is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H10F3NO4 |
|---|---|
Poids moléculaire |
277.20 g/mol |
Nom IUPAC |
ethyl 2-[4-nitro-3-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H10F3NO4/c1-2-19-10(16)6-7-3-4-9(15(17)18)8(5-7)11(12,13)14/h3-5H,2,6H2,1H3 |
Clé InChI |
YJFXNTFRXORJMS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12498668.png)
![2-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12498670.png)

![1,2,4-Triazolo[4,3-b]pyridazine, 3-trifluoromethyl-6-(2-pyridylthio)-](/img/structure/B12498685.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12498706.png)

![3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12498717.png)
![({5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B12498720.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12498722.png)



![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-propan-2-ylglycinamide](/img/structure/B12498746.png)
